molecular formula C25H20F3N3O2 B2762920 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1116025-91-2

1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2762920
CAS No.: 1116025-91-2
M. Wt: 451.449
InChI Key: ZGKFXZGDQOUQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a quinoline core substituted with ethoxy and phenyl groups, and a urea moiety attached to a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

    Substitution Reactions: The ethoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Urea Formation: The final step involves the reaction of the quinoline derivative with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea
  • 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(fluoromethyl)phenyl]urea
  • 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]thiourea

Uniqueness

1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry where such modifications can significantly impact biological activity and pharmacokinetics.

Properties

IUPAC Name

1-(4-ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O2/c1-2-33-23-15-22(16-8-4-3-5-9-16)30-20-13-12-17(14-18(20)23)29-24(32)31-21-11-7-6-10-19(21)25(26,27)28/h3-15H,2H2,1H3,(H2,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKFXZGDQOUQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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